molecular formula C10H12N2OS2 B3335899 Methyl 3-(P-toluoyl)-dithiocarbazate CAS No. 15095-40-6

Methyl 3-(P-toluoyl)-dithiocarbazate

Cat. No.: B3335899
CAS No.: 15095-40-6
M. Wt: 240.3 g/mol
InChI Key: OOYGMVCTKHHBOP-UHFFFAOYSA-N
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Description

Methyl 3-(P-toluoyl)-dithiocarbazate (CAS No: See COA

Properties

IUPAC Name

methyl N-[(4-methylbenzoyl)amino]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-7-3-5-8(6-4-7)9(13)11-12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGMVCTKHHBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405642
Record name methyl N-[(4-methylbenzoyl)amino]carbamodithioate
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URL https://comptox.epa.gov/dashboard/DTXSID50405642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15095-40-6
Record name NSC147092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[(4-methylbenzoyl)amino]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(P-TOLUOYL)-DITHIOCARBAZATE
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(P-toluoyl)-dithiocarbazate typically involves the reaction of p-toluoyl chloride with methyl dithiocarbazate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also facilitates the scaling up of the production process while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(P-toluoyl)-dithiocarbazate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dithiocarbazate group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(P-toluoyl)-dithiocarbazate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(P-toluoyl)-dithiocarbazate involves its interaction with various molecular targets and pathways. The dithiocarbazate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of metalloenzymes and inhibit their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The substituents on the dithiocarbazate backbone significantly influence biological potency. For example:

  • Methyl vs. Ethyl/Benzyl Substituents :
    • Methyl-substituted dithiocarbazates (e.g., compound 1 in ) exhibit higher inhibitory potency compared to ethyl (compound 9 ) or benzyl (compound 10 ) derivatives. The larger substituents sterically hinder interactions with biological targets, reducing activity .
    • In contrast, S-benzyl-dithiocarbazate derivatives (e.g., S-benzyl-β-N-(5-methyl-2-furylmethylene)dithiocarbazate) show enhanced cytotoxicity against breast cancer cell lines, suggesting that bulky aromatic groups may improve anticancer activity in specific contexts .
Table 1: Substituent Impact on Bioactivity
Compound Substituent Biological Activity (IC₅₀/EC₅₀) Reference
Methyl 3-(p-toluoyl)-dithiocarbazate p-Toluoyl (methyl aromatic) Not reported (analogous compounds show antimicrobial/anticancer activity)
S-Methyl-dithiocarbazate Methyl Moderate antibacterial activity
S-Benzyl-dithiocarbazate Benzyl High cytotoxicity (MCF-7 cells)
Ethyl-dithiocarbazate Ethyl Reduced potency vs. methyl

Structural and Crystallographic Comparisons

  • Hydrogen Bonding and π-π Interactions :
    • This compound likely forms intramolecular N–H···S hydrogen bonds and π-π stacking interactions, similar to ethoxycarbonylmethyl 3-(4-chlorobenzylidene)dithiocarbazate (). These interactions stabilize the crystal lattice and enhance molecular rigidity, which is critical for maintaining bioactivity .
    • In S-methyl-β-N-(2-hydroxy-3-methoxybenzylmethylene)dithiocarbazate, the methyl group contributes to a planar geometry, facilitating stronger metal coordination compared to bulkier substituents .
Table 2: Structural Parameters of Selected Dithiocarbazates
Compound Key Bond Lengths (Å) Hydrogen Bonds (Å) π-π Stacking (Å) Reference
Ethoxycarbonylmethyl 3-(4-chlorobenzylidene)dithiocarbazate N–S: 1.68, C–S: 1.74 N–H···S: 2.89 3.73 (center-center)
S-Methyl-b-N-(3-(2-nitrophenyl)allylidene)dithiocarbazate N–S: 1.70, C–S: 1.72 N–H···O: 2.94 Not reported
S-Benzyl-β-N-(2-furylmethylketone)dithiocarbazate N–S: 1.69, C–S: 1.75 N–H···S: 2.91 3.85 (center-center)

Coordination Chemistry and Metal Complexes

  • Ligand Behavior: this compound acts as a bidentate (N,S) or tridentate (N,N,S) ligand, depending on the substituents. For example, S-methyl-dithiocarbazate forms bis-chelated complexes with Cu(II) and Zn(II), whereas bulkier derivatives like S-naphthalen-2-ylmethyldithiocarbazate adopt tridentate coordination modes . Organotin(IV) complexes of dithiocarbazate Schiff bases exhibit enhanced cytotoxicity compared to free ligands, with dimethyltin(IV) derivatives showing IC₅₀ values <10 µM against cancer cell lines .
Table 3: Metal Complex Stability and Activity
Ligand Metal Ion Coordination Mode Stability Constant (log β) Bioactivity Enhancement Reference
This compound (analog) Sn(IV) Tridentate (N,N,S) Not reported 2–3× higher cytotoxicity
S-Benzyl-dithiocarbazate Cd(II) Bidentate (N,S) 12.5 Improved antimicrobial
S-Methyl-dithiocarbazate Cu(II) Bidentate (N,S) 10.8 Moderate antioxidant

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(p-toluoyl)-dithiocarbazate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of methyl dithiocarbazate with substituted carbonyl derivatives (e.g., p-toluoyl chloride or ketones) under reflux in ethanol or toluene. Key parameters include:

  • Temperature : 0–100°C (broader range for intermediates) .
  • Solvent : Ethanol or toluene, with acid acceptors like potassium carbonate to neutralize byproducts .
  • Purification : Recrystallization from ethanol or 2-propanol yields single crystals suitable for X-ray diffraction . Optimization involves adjusting molar ratios, solvent polarity, and reaction duration to maximize yield and purity.

Q. How can the molecular configuration and tautomeric forms of this compound be confirmed experimentally?

  • X-ray crystallography is the gold standard. For example, the E-configuration about the C=N bond and thione tautomeric form are confirmed via bond lengths (e.g., C=N ~1.28 Å) and torsion angles .
  • Hirshfeld surface analysis and NCI plots (using Crystal Explorer) quantify intermolecular interactions (e.g., H⋯S, π-π stacking) that stabilize specific tautomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm C=N stretches (~1600 cm⁻¹) and N–H/S–H vibrations .
  • NMR : Methoxy protons (δ ~3.8 ppm in 1^1H NMR) and thiocarbonyl carbons (δ ~190–200 ppm in 13^13C NMR) .
  • UV-Vis : Detect π→π* transitions in the aromatic and hydrazone moieties .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing, and what tools are used to analyze them?

  • Hydrogen bonding : N–H⋯S and C–H⋯S interactions form supramolecular chains. For example, C–H⋯π interactions (Cg⋯H distance ~2.8 Å) stabilize layered structures .
  • π-π stacking : Centroid distances (3.28–3.73 Å) and slip angles (0–1.8 Å) are quantified using Mercury or OLEX2 .
  • Software : SHELXL for refinement , ORTEP-3 for thermal ellipsoid visualization , and NCIPLOT for non-covalent interaction analysis .

Q. What computational methods are suitable for studying electronic properties and bioactivity?

  • DFT calculations : Optimize geometry (B3LYP/6-311G(d,p)) and compute vibrational frequencies to validate experimental IR data .
  • Molecular docking : Predict binding affinities to biological targets (e.g., DNA or enzymes) using AutoDock Vina .
  • ADMET studies : Use SwissADME or admetSAR to evaluate pharmacokinetic properties .

Q. How can contradictions in reported bond angles/tautomerism be resolved?

  • Comparative analysis : Contrast bond angles (e.g., N3–C9–S1 = 113.26° vs. expected 120° for sp² hybridization) with structurally analogous derivatives .
  • Electron density maps : Refine high-resolution X-ray data (e.g., SHELXL) to resolve ambiguities in tautomeric forms .
  • Theoretical modeling : Validate experimental deviations via DFT-based geometry optimizations .

Data-Driven Research Challenges

Q. What strategies address discrepancies in crystallographic data (e.g., unit cell parameters) across studies?

  • Cross-validation : Compare unit cell parameters (a, b, c, α, β, γ) with similar derivatives (e.g., S-hexyl vs. S-methyl analogs ).
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-quality refinement of challenging datasets .

Q. How to design bioactivity studies for anticancer or antimicrobial applications?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays and bacterial strains (e.g., E. coli) via disk diffusion .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., p-toluoyl vs. nitrobenzylidene) to correlate electronic effects with bioactivity .

Methodological Tools and Resources

  • Crystallography software : SHELX suite (structure solution/refinement) , WinGX (data integration) .
  • Computational suites : Gaussian (DFT), Crystal Explorer (Hirshfeld surfaces) .
  • Bioactivity databases : PubChem, ChEMBL for benchmarking results.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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